

# "1,2-Bis(2-cyanoethoxy)ethane" molecular structure and characterization

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## Compound of Interest

Compound Name: 1,2-Bis(2-cyanoethoxy)ethane

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## An In-depth Technical Guide to 1,2-Bis(2-cyanoethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, characterization, and synthesis of **1,2-Bis(2-cyanoethoxy)ethane**. The information is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and utilizing this compound.

## Molecular Structure and Identification

**1,2-Bis(2-cyanoethoxy)ethane**, a dinitrile compound, possesses a flexible ether linkage. Its chemical structure and nomenclature are fundamental to its properties and applications.

Molecular Formula:  $C_8H_{12}N_2O_2$ <sup>[1][2]</sup>

IUPAC Name: 3-[2-(2-cyanoethoxy)ethoxy]propanenitrile<sup>[2]</sup>

Synonyms: 3,3'-(Ethylenedioxy)dipropionitrile, Ethylene Glycol Bis(propionitrile) Ether, Ethylene Glycol Bis(2-cyanoethyl) Ether<sup>[1][3][4]</sup>

CAS Number: 3386-87-6<sup>[1][2]</sup>

Molecular Weight: 168.19 g/mol [1][2]

## Physicochemical Properties

The physical and chemical characteristics of **1,2-Bis(2-cyanoethoxy)ethane** are summarized in the table below. The compound is typically a colorless to light yellow liquid at room temperature.[3]

Property	Value	Reference
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	358.5 °C at 760 mmHg	[5]
165 °C at 5 mmHg	[3]	
Density	1.07 g/mL	[1]
Refractive Index	n <sub>20/D</sub> 1.447-1.451	[3]

## Spectroscopic Characterization

The structural elucidation of **1,2-Bis(2-cyanoethoxy)ethane** is confirmed through various spectroscopic techniques. The following sections detail the expected spectral data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule.[6]

- Expected Chemical Shifts (ppm):
  - Triplet corresponding to the -CH<sub>2</sub>-CN protons.
  - Triplet corresponding to the -O-CH<sub>2</sub>- protons adjacent to the cyanoethyl group.
  - Singlet corresponding to the central -O-CH<sub>2</sub>-CH<sub>2</sub>-O- protons.

<sup>13</sup>C NMR: The carbon-13 NMR spectrum reveals the different carbon environments.

- Expected Chemical Shifts (ppm):
  - Signal for the nitrile carbon (-CN).
  - Signal for the methylene carbon adjacent to the nitrile group (-CH<sub>2</sub>-CN).
  - Signal for the methylene carbon adjacent to the ether oxygen (-O-CH<sub>2</sub>-).
  - Signal for the central ethoxy carbons (-O-CH<sub>2</sub>-CH<sub>2</sub>-O-).

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.<sup>[7]</sup>

- Molecular Ion Peak (M<sup>+</sup>): Expected at m/z = 168.
- Major Fragmentation Peaks: Fragmentation would likely involve cleavage of the ether linkages and loss of cyanoethyl groups.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

- Characteristic Absorption Bands (cm<sup>-1</sup>):
  - A sharp, medium-intensity peak around 2250 cm<sup>-1</sup> corresponding to the C≡N stretching vibration of the nitrile group.
  - Strong C-O stretching vibrations in the region of 1100-1200 cm<sup>-1</sup> due to the ether linkages.
  - C-H stretching vibrations from the methylene groups in the 2850-3000 cm<sup>-1</sup> region.

## Experimental Protocols

### Synthesis of 1,2-Bis(2-cyanoethoxy)ethane

A common method for the preparation of **1,2-Bis(2-cyanoethoxy)ethane** involves the cyanoethylation of ethylene glycol with acrylonitrile.<sup>[8]</sup> A general procedure is outlined below.

Materials:

- Ethylene glycol
- Acrylonitrile
- A basic catalyst (e.g., aqueous solution of triethyl benzyl ammonium hydroxide and sodium hydroxide)<sup>[8]</sup>

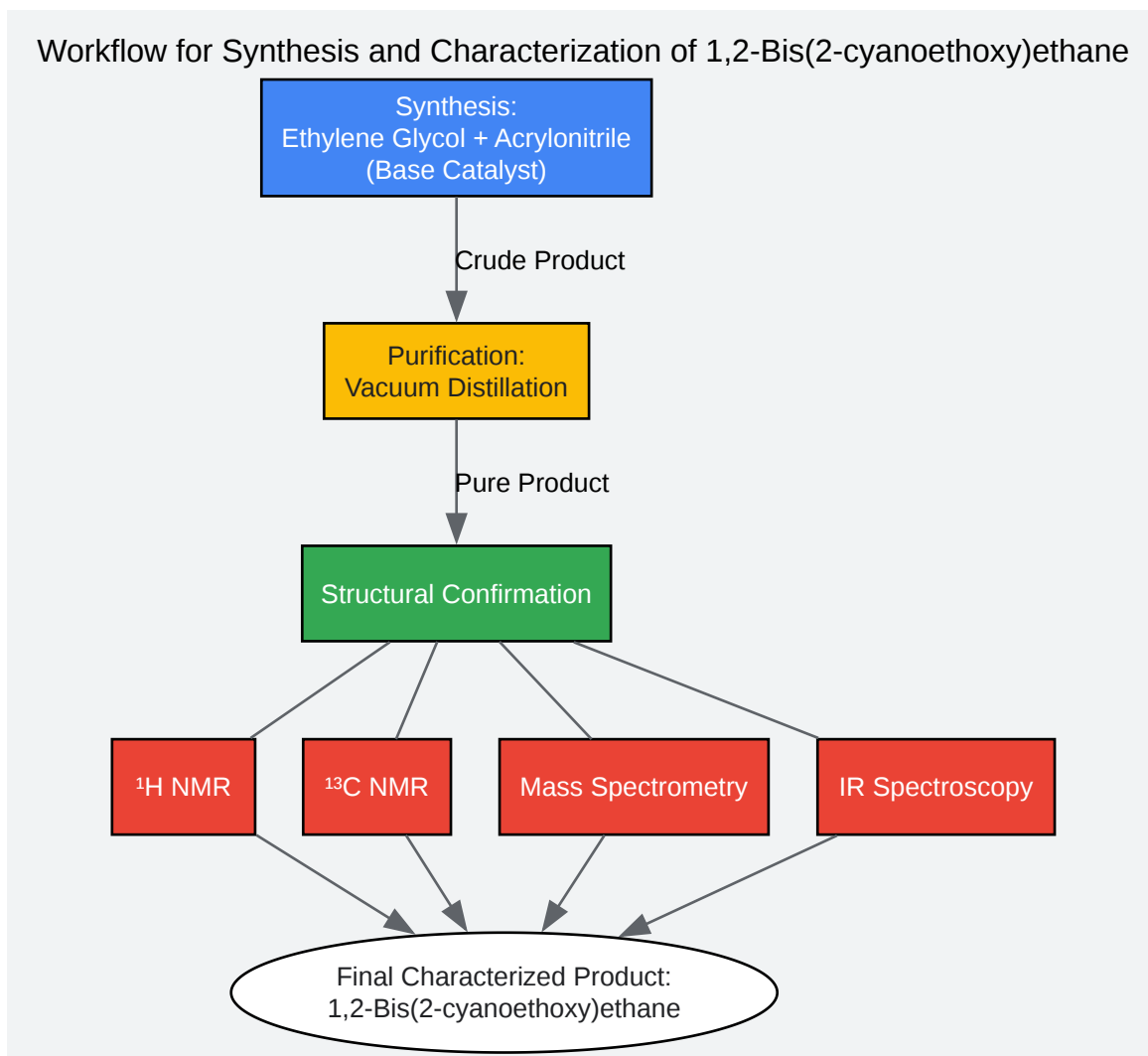
Procedure:

- To a reaction vessel containing ethylene glycol, the basic catalyst solution is added.<sup>[8]</sup>
- Acrylonitrile is then added dropwise to the mixture while maintaining the reaction temperature between 30 °C and 70 °C.<sup>[8]</sup>
- The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up to neutralize the catalyst and remove any unreacted starting materials.
- The crude product is then purified, typically by vacuum distillation, to yield pure **1,2-Bis(2-cyanoethoxy)ethane**.

Another described method involves the reaction of ethylene glycol with acrylonitrile in the presence of anhydrous lithium hydroxide.<sup>[9]</sup>

## Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of **1,2-Bis(2-cyanoethoxy)ethane**.



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Caption: A flowchart illustrating the synthesis and subsequent spectroscopic characterization of **1,2-Bis(2-cyanoethoxy)ethane**.

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